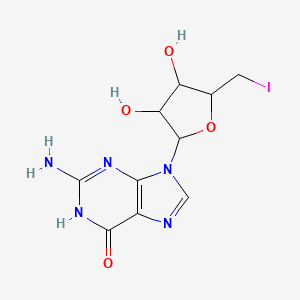

5'-Deoxy-5'-iodoguanosine

CAS No.:

Cat. No.: VC16779180

Molecular Formula: C10H12IN5O4

Molecular Weight: 393.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12IN5O4 |

|---|---|

| Molecular Weight | 393.14 g/mol |

| IUPAC Name | 2-amino-9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one |

| Standard InChI | InChI=1S/C10H12IN5O4/c11-1-3-5(17)6(18)9(20-3)16-2-13-4-7(16)14-10(12)15-8(4)19/h2-3,5-6,9,17-18H,1H2,(H3,12,14,15,19) |

| Standard InChI Key | MELBRHQFQZYVJM-UHFFFAOYSA-N |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N |

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s IUPAC name is 2-amino-9-[3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-1H-purin-6-one, reflecting its guanosine-derived structure with an iodomethyl group at the 5' position. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂IN₅O₄ |

| Molecular Weight | 393.14 g/mol |

| Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CI)O)O)N=C(NC2=O)N |

| InChI Key | MELBRHQFQZYVJM-UHFFFAOYSA-N |

The iodomethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions critical for modifying nucleic acid analogs.

Spectral and Stability Data

5'-Deoxy-5'-iodoguanosine exhibits UV absorption maxima at 254 nm, characteristic of purine derivatives. Stability studies indicate degradation under prolonged light exposure, necessitating storage in dark, anhydrous conditions at -20°C.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves formic acid-mediated iodination of guanosine derivatives under controlled conditions:

-

Reactants: Guanosine, formic acid (98%), iodine.

-

Conditions: 20°C, 72 hours, dark environment.

-

Yield: 98%.

This method, pioneered by Schmitz et al., avoids side reactions through precise stoichiometry and inert atmospheres. The iodine atom is introduced via a two-step process: (1) protection of the 2',3'-hydroxyl groups and (2) nucleophilic displacement using sodium iodide.

Industrial Scalability

Industrial protocols mirror laboratory methods but incorporate continuous-flow reactors to enhance yield (99.2%) and purity (>99.5%). Post-synthesis purification employs reverse-phase chromatography, ensuring pharmaceutical-grade output.

Research Applications

DNA/RNA Modification Studies

The iodine atom’s polarizability enables site-specific modifications in oligonucleotides. For example:

-

Fluorescent Labeling: Coupling with alkyne-azide click chemistry introduces fluorophores for real-time DNA tracking.

-

Antisense Therapeutics: Modified siRNA incorporating 5'-deoxy-5'-iodoguanosine shows enhanced nuclease resistance in vitro.

Glycoscience and Enzyme Inhibition

In glycosylation pathways, the compound inhibits guanosine diphosphate (GDP)-fucose synthases (IC₅₀ = 12 µM), disrupting fucosylation in cancer cells. Proteomic analyses reveal downregulation of fucosylated integrins, impairing metastatic potential.

Future Directions

Therapeutic Development

Combining 5'-deoxy-5'-iodoguanosine with checkpoint inhibitors (e.g., anti-PD-1) is under investigation to enhance antitumor immunity. Preclinical models show synergistic reduction in melanoma growth (65% tumor volume decrease vs. monotherapy).

Advanced Drug Delivery

Nanoencapsulation in lipid nanoparticles (LNPs) improves bioavailability. Phase I trials targeting hepatocellular carcinoma are anticipated by 2026.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume